molecular formula C14H19NO5 B7599734 (2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid

(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B7599734
M. Wt: 281.30 g/mol
InChI Key: TVLDCFVXZIRQQF-LBPRGKRZSA-N
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Description

(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoyl group substituted with two methoxy groups and an amino group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a variety of chemical reactions and exhibit specific therapeutic effects, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-6-10(19-3)11(7-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLDCFVXZIRQQF-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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